5-Bromo-2-isopropylpyridine
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Overview
Description
5-Bromo-2-isopropylpyridine: is an organic compound with the molecular formula C8H10BrN . It is a derivative of pyridine, where the hydrogen atom at the 5-position is replaced by a bromine atom, and the hydrogen atom at the 2-position is replaced by an isopropyl group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropylpyridine typically involves the bromination of 2-isopropylpyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-isopropylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions with arylboronic acids or alkynylzincs to form substituted pyridine derivatives.
Oxidation and Reduction Reactions: The isopropyl group can be oxidized to form corresponding alcohols or ketones, while reduction reactions can convert the bromine atom to a hydrogen atom.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or tetrahydrofuran.
Cross-Coupling Reactions: Palladium catalysts, arylboronic acids, or alkynylzincs in the presence of bases like potassium carbonate or sodium hydroxide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed:
- Substituted pyridine derivatives
- Alcohols or ketones from oxidation reactions
- Reduced pyridine derivatives from reduction reactions .
Scientific Research Applications
Chemistry: 5-Bromo-2-isopropylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals .
Biology and Medicine: It is also explored for its potential use in drug discovery and development .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it a valuable intermediate in various chemical processes .
Mechanism of Action
The mechanism of action of 5-Bromo-2-isopropylpyridine depends on its specific application. In the context of histamine receptor modulation, it interacts with the histamine receptors in the brain, altering their activity and potentially influencing cognitive and psychotic behaviors. The exact molecular targets and pathways involved are still under investigation, but it is believed to modulate the signaling pathways associated with histamine receptors .
Comparison with Similar Compounds
- 2-Bromo-5-isopropylpyridine
- 5-Bromo-2-methylpyridine
- 5-Bromo-2-ethylpyridine
Comparison: 5-Bromo-2-isopropylpyridine is unique due to the presence of both a bromine atom and an isopropyl group on the pyridine ring. This combination of substituents imparts distinct reactivity and properties compared to other similar compounds. For example, the isopropyl group provides steric hindrance, which can influence the compound’s reactivity in substitution and cross-coupling reactions. Additionally, the bromine atom serves as a good leaving group, facilitating various substitution reactions .
Properties
IUPAC Name |
5-bromo-2-propan-2-ylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6(2)8-4-3-7(9)5-10-8/h3-6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXNVJKFIQGNGY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-58-2 |
Source
|
Record name | 5-bromo-2-(propan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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